3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione
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Overview
Description
“3-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE” is a complex organic compound that features multiple functional groups, including benzothiazole, trifluoromethyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, trifluoromethyl-substituted aromatic compounds, and indole precursors. Key steps in the synthesis could involve:
Formation of the Benzothiazole Moiety: This might be achieved through the cyclization of o-aminothiophenol with carbon disulfide or similar reagents.
Introduction of the Trifluoromethyl Groups: This could involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Indole Ring Formation: This might be accomplished through Fischer indole synthesis or other indole-forming reactions.
Coupling Reactions: The final steps could involve coupling the benzothiazole and indole moieties under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole and indole moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: The trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation could be used.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides or quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulating Signaling Pathways: Affecting cellular signaling pathways to produce a biological response.
Comparison with Similar Compounds
Similar Compounds
3-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE: can be compared with other compounds featuring benzothiazole, trifluoromethyl, and indole moieties.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Trifluoromethyl-Substituted Aromatics: Compounds like trifluoromethylbenzene.
Indole Derivatives: Compounds like indole-3-carbinol.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties. Its trifluoromethyl groups, in particular, might enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H19F6N3O2S |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C25H19F6N3O2S/c1-22(2)11-16-19(17(35)12-22)23(25(29,30)31,33-21-32-15-8-3-4-9-18(15)37-21)20(36)34(16)14-7-5-6-13(10-14)24(26,27)28/h3-10H,11-12H2,1-2H3,(H,32,33) |
InChI Key |
IKIDTPOWUIGNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)(C(F)(F)F)NC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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